molecular formula C₅¹³CH₁₂O₆ B1146183 D-Fructose-1-13C CAS No. 108311-21-3

D-Fructose-1-13C

Cat. No.: B1146183
CAS No.: 108311-21-3
M. Wt: 181.15
Attention: For research use only. Not for human or veterinary use.
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Description

D-Fructose-1-13C is a labeled form of D-fructose, where the carbon at the first position is replaced with the isotope carbon-13. This compound is widely used in scientific research due to its unique properties, which allow for detailed tracking and analysis in various biochemical and metabolic studies .

Mechanism of Action

Target of Action

D-Fructose-1-13C, a variant of D-Fructose, is a naturally occurring monosaccharide found in many plants . It primarily targets enzymes involved in carbohydrate metabolism, such as fructokinase and hexokinase . These enzymes play a crucial role in the phosphorylation of D-Fructose, which is the first step in its metabolism.

Mode of Action

This compound interacts with its targets by being a substrate for the enzymes fructokinase and hexokinase . The compound is phosphorylated by these enzymes, which is a crucial step in its metabolism. This phosphorylation results in the formation of fructose-6-phosphate, a key intermediate in glycolysis and gluconeogenesis.

Biochemical Pathways

This compound is involved in several biochemical pathways. It is primarily metabolized through the glycolytic pathway, where it is converted to fructose-6-phosphate . This compound can then enter the glycolytic pathway, leading to the production of ATP, or it can enter the gluconeogenesis pathway, leading to the production of glucose . Additionally, this compound can also enter the pentose phosphate pathway, contributing to the production of NADPH and ribose-5-phosphate .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are similar to those of D-Fructose. It is rapidly absorbed in the digestive tract and distributed throughout the body . Metabolism primarily occurs in the liver, where it is phosphorylated and enters various metabolic pathways . Excretion is primarily through respiration as CO2, but some may also be excreted in the urine .

Result of Action

The action of this compound leads to several molecular and cellular effects. Its metabolism produces energy in the form of ATP, which is essential for various cellular processes . Additionally, its conversion to glucose can help maintain blood glucose levels . Furthermore, its involvement in the pentose phosphate pathway contributes to the production of NADPH, which is crucial for various biosynthetic reactions, and ribose-5-phosphate, which is a precursor for the synthesis of nucleotides .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other sugars, such as glucose, can affect its metabolism. Studies have shown that the presence of glucose can suppress the metabolism of this compound, leading to changes in the distribution of metabolic fluxes . Additionally, factors such as pH and temperature can also affect the stability and activity of the enzymes involved in its metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Fructose-1-13C is typically synthesized through biosynthesis. The process involves reacting common D-fructose with a 13C-isotope labeled substrate. This method ensures the incorporation of the carbon-13 isotope at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar biosynthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques and equipment to ensure the isotopic labeling is precise and consistent .

Chemical Reactions Analysis

Types of Reactions: D-Fructose-1-13C undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

D-Fructose-1-13C is extensively used in various fields of scientific research:

Comparison with Similar Compounds

  • D-Glucose-1-13C
  • D-Mannose-13C6
  • D-Glucose-13C6
  • L-Alanine-1-13C
  • L-Alanine-3-13C

Comparison: D-Fructose-1-13C is unique due to its specific labeling at the first carbon position, which makes it particularly useful for studying fructose metabolism. In comparison, D-Glucose-1-13C and D-Glucose-13C6 are used for glucose metabolism studies, while D-Mannose-13C6 is used for mannose metabolism. Labeled alanine compounds are used in protein and amino acid metabolism studies .

Biological Activity

D-Fructose-1-13C is a stable isotope-labeled form of D-fructose, where the carbon atom at position one is substituted with the carbon-13 isotope. This modification enhances its utility in metabolic studies, particularly in tracing metabolic pathways and understanding energy metabolism in biological systems. This article explores the biological activity of this compound, focusing on its metabolic roles, analytical applications, and findings from various research studies.

Overview of this compound

D-Fructose is a simple sugar classified as a ketose, naturally occurring in many fruits and sweeteners such as honey. The incorporation of the carbon-13 isotope allows for enhanced analytical capabilities, particularly in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), which are critical for studying metabolic pathways.

Key Features:

  • Molecular Formula: C6H12O6
  • Isotopic Labeling: Carbon atom at position one is labeled with carbon-13.
  • Analytical Techniques: NMR spectroscopy, mass spectrometry.

Metabolic Pathways Involving this compound

D-Fructose plays a significant role in carbohydrate metabolism, serving as a substrate for various enzymatic reactions. The use of this compound allows researchers to track the fate of fructose within biological systems.

Metabolic Flux Studies

Studies have shown that this compound can be utilized to measure metabolic flux through specific pathways involving fructose. By analyzing the enrichment of the carbon-13 isotope in different metabolites over time, researchers can calculate the rate at which fructose is converted into other molecules. This information is crucial for understanding how organisms regulate their metabolism under varying conditions such as diet or disease .

Table 1: Summary of Metabolic Pathways Analyzed Using this compound

PathwayKey EnzymesFindings
GlycolysisFructokinase, AldolaseEnhanced understanding of fructose phosphorylation and its contribution to glycolytic intermediates .
Pentose Phosphate PathwayPhosphoglucoisomeraseInsights into the regulation of NADH/NAD+ ratios and fructose-derived metabolites .
Lipid MetabolismAcetyl-CoA CarboxylaseRole in lipid synthesis and regulation by fructose metabolism .

Case Studies on this compound

Several studies have utilized this compound to elucidate its biological activity:

  • Hepatocyte Metabolism Study : A study assessed the conversion of exogenous D-[1-13C]fructose in hepatocytes. It highlighted the relative contributions of fructokinase and hexokinase isoenzymes to fructose phosphorylation and demonstrated how different isotopes affect metabolic outcomes .
  • Macrophage Activation : Research involving RAW 264.7 macrophages showed that stimulation with lipopolysaccharides (LPS) redirected carbon flux towards itaconic acid synthesis when cultured with this compound. This indicated altered glycolytic activity and provided insights into immune responses .
  • Fructose Utilization in Microorganisms : In Corynebacterium glutamicum, 13C-labeling experiments revealed enhanced flux through the oxidative pentose phosphate pathway when utilizing fructose as a carbon source. This study demonstrated how engineered strains could improve L-lysine production from fructose .

Research Findings and Implications

The biological activity of this compound extends beyond mere metabolic tracing; it has implications for understanding metabolic disorders, energy production, and cellular responses to nutrients.

Implications for Health

Research indicates that excessive intake of fructose can lead to various health issues, including non-alcoholic fatty liver disease (NAFLD) and insulin resistance. Studies utilizing this compound have provided insights into how fructose metabolism contributes to these conditions by affecting lipid synthesis and glucose homeostasis .

Table 2: Health Implications Associated with Fructose Metabolism

ConditionMechanismReference
NAFLDIncreased lipogenesis due to high fructose intakeChiu et al., 2014 .
Insulin ResistanceAltered glucose metabolism pathways leading to insulin sensitivity lossStanhope et al., 2011 .

Properties

CAS No.

108311-21-3

Molecular Formula

C₅¹³CH₁₂O₆

Molecular Weight

181.15

Synonyms

Advantose FS 95-1-13C;  D-(-)-Fructose-1-13C;  D-(-)-Levulose-1-13C;  D-Arabino-2-hexulose-1-13C;  Fructose-1-13C;  Fruit Sugar-1-13C;  Fujifructo L 95-1-13C;  Furucton-1-13C;  Hi-Fructo 970-1-13C;  Krystar-1-13C;  Krystar 300-1-13C;  Levulose-1-13C;  Nevulose-1

Origin of Product

United States

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